Ethyl 5-bromo-3-cyano-2-methoxybenzoate
Overview
Description
Ethyl 5-bromo-3-cyano-2-methoxybenzoate: is an organic compound belonging to the class of benzoates. It is characterized by the presence of a bromine atom, a cyano group, and a methoxy group attached to a benzoate ester. This compound is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-bromo-3-cyano-2-methoxybenzoate typically involves the bromination of 3-cyano-2-methoxybenzoic acid followed by esterification with ethanol. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The esterification process is usually carried out under acidic conditions with a dehydrating agent like sulfuric acid to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-bromo-3-cyano-2-methoxybenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or hydrogen gas with a palladium catalyst.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products Formed:
Nucleophilic Substitution: Substituted benzoates with different functional groups replacing the bromine atom.
Reduction: Ethyl 5-amino-3-cyano-2-methoxybenzoate.
Hydrolysis: 5-bromo-3-cyano-2-methoxybenzoic acid and ethanol.
Scientific Research Applications
Chemistry: Ethyl 5-bromo-3-cyano-2-methoxybenzoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is utilized in the study of enzyme inhibition and receptor binding due to its ability to interact with specific biological targets.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Ethyl 5-bromo-3-cyano-2-methoxybenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and cyano group contribute to its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
- Ethyl 3-bromo-5-cyano-2-methoxybenzoate
- Ethyl 5-bromo-2-cyano-3-methoxybenzoate
- Methyl 5-bromo-3-cyano-2-methoxybenzoate
Comparison: this compound is unique due to the specific positioning of the bromine, cyano, and methoxy groups on the benzoate ring. This arrangement influences its reactivity and binding properties, making it distinct from other similar compounds. The presence of the ethyl ester group also affects its solubility and stability, which can be advantageous in certain applications.
Properties
IUPAC Name |
ethyl 5-bromo-3-cyano-2-methoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-3-16-11(14)9-5-8(12)4-7(6-13)10(9)15-2/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNVQZXGVBXOPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1OC)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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